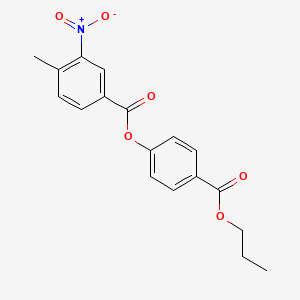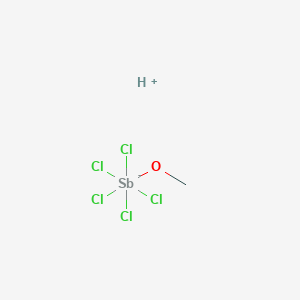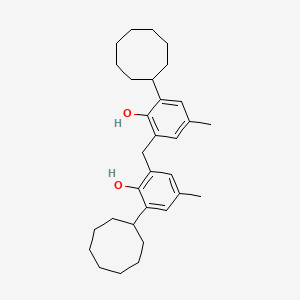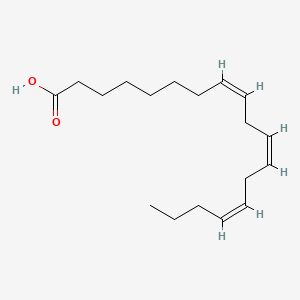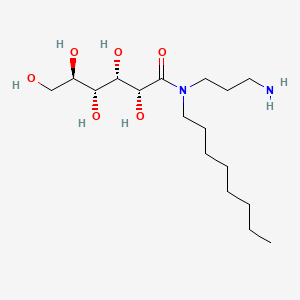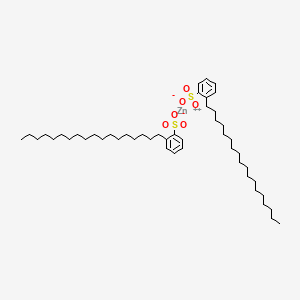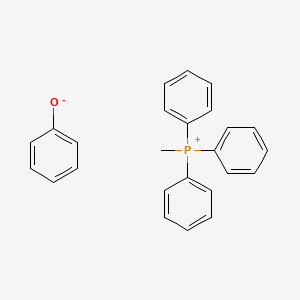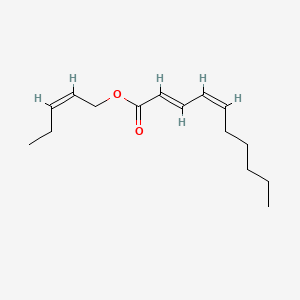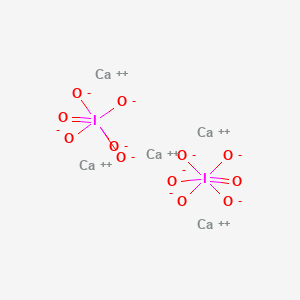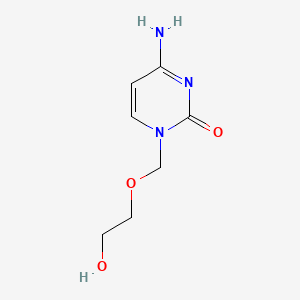
1-((2-Hydroxyethoxy)methyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)cytosine is a derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA This compound is characterized by the presence of a hydroxyethoxy group attached to the methyl group of cytosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)cytosine typically involves the reaction of cytosine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the methyl group of cytosine, resulting in the formation of the hydroxyethoxy derivative.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Hydroxyethoxy)methyl)cytosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cytosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)cytosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in DNA methylation and hydroxymethylation, which are important epigenetic modifications.
Medicine: Investigated for its potential antiviral properties, particularly against viruses such as HIV and herpes simplex virus.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)cytosine involves its incorporation into DNA or RNA, where it can affect the structure and function of the nucleic acids. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, potentially altering the stability and flexibility of the DNA or RNA. This can influence gene expression and protein synthesis, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-methylcytosine: A similar compound with a methyl group at the 5-position of the cytosine ring.
1-((2-Hydroxyethoxy)methyl)uracil: A derivative of uracil with a hydroxyethoxy group.
1-((2-Hydroxyethoxy)methyl)thymine: A thymine derivative with a hydroxyethoxy group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)cytosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in hydrogen bonding and other interactions makes it a valuable tool in studying epigenetic modifications and developing antiviral therapies.
Eigenschaften
CAS-Nummer |
68724-12-9 |
|---|---|
Molekularformel |
C7H11N3O3 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
4-amino-1-(2-hydroxyethoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C7H11N3O3/c8-6-1-2-10(7(12)9-6)5-13-4-3-11/h1-2,11H,3-5H2,(H2,8,9,12) |
InChI-Schlüssel |
DLESWOKDNKUHQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


